molecular formula C7H3BrClIN2 B1613680 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-07-3

7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1613680
CAS RN: 1000342-07-3
M. Wt: 357.37 g/mol
InChI Key: RBOBRJRXABXCHV-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a pharmacological agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine involves the inhibition of protein kinase CK2. This protein kinase plays a crucial role in cell proliferation, survival, and differentiation, making it an attractive target for cancer therapy. By inhibiting the activity of this kinase, the compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in breast cancer cells by inhibiting the activity of protein kinase CK2. Additionally, it has been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine in lab experiments include its potential as a pharmacological agent for the treatment of various diseases. However, its limitations include the need for further research to determine its safety and efficacy in humans.

Future Directions

For research on 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine include determining its safety and efficacy in humans, optimizing its synthesis methods, and exploring its potential as a pharmacological agent for the treatment of various diseases. Additionally, further research can be conducted to determine its mechanism of action and its potential for use in combination therapy with other drugs.

Scientific Research Applications

7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has been studied extensively for its potential use as a pharmacological agent. It has been shown to have anticancer properties, specifically against breast cancer cells, by inhibiting the activity of the protein kinase CK2. Additionally, it has been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

7-bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-3-1-12-7(9)5-4(10)2-11-6(3)5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOBRJRXABXCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646790
Record name 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

CAS RN

1000342-07-3
Record name 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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